![molecular formula C23H26Cl2N4O5S B1230339 3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)
3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester is a member of benzimidazoles.
Aplicaciones Científicas De Investigación
Environmental Impact of Similar Compounds
Parabens, esters of para-hydroxybenzoic acid, are used in various products. Their occurrence, fate, and behavior in aquatic environments have been studied extensively. These compounds, including their chlorinated by-products, have been found in surface water, sediments, and wastewater, raising concerns about their potential as weak endocrine disrupter chemicals. The presence of phenolic hydroxyl groups in these compounds allows them to react readily with free chlorine, leading to the formation of more stable and persistent chlorinated by-products. However, the toxicity and environmental impact of these by-products require further investigation (Haman et al., 2015).
Synthetic Utilities in Organic Chemistry
Benzimidazoles, derivatives of o-phenylenediamines, serve as significant intermediates in organic synthesis. The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines involves the condensation of o-phenylenediamines with various electrophilic reagents. These compounds have wide applications in different fields due to their structural variety and significant biological activities (Ibrahim, 2011).
Impact on Food Safety and Toxicology
The presence of fatty acid esters of compounds like 3-monochloropropane-1,2-diol in food categories, including refined edible oils and infant formula, highlights the importance of understanding the toxicity, absorption, and metabolism of these substances. With a tolerable daily intake value established by authorities, the concern for food safety and the potential health impacts of these compounds and their esters are a priority for research. This includes exploring their formation mechanisms, occurrence in human foods, and strategies for mitigation (Gao et al., 2019).
Biopolymer Modification and Drug Delivery Applications
The modification of biopolymers like xylan into ethers and esters creates materials with specific properties based on the functional groups, substitution degree, and pattern. These biopolymer derivatives, like xylan esters, have potential in drug delivery applications due to their ability to form nanoparticles suitable for targeted drug delivery. This area of research opens doors for innovative applications in biomedical engineering and materials science (Petzold-Welcke et al., 2014).
Propiedades
Fórmula molecular |
C23H26Cl2N4O5S |
|---|---|
Peso molecular |
541.4 g/mol |
Nombre IUPAC |
[2-(3,5-dichloroanilino)-2-oxoethyl] 3-[5-(diethylsulfamoyl)-1-methylbenzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C23H26Cl2N4O5S/c1-4-29(5-2)35(32,33)18-6-7-20-19(13-18)27-21(28(20)3)8-9-23(31)34-14-22(30)26-17-11-15(24)10-16(25)12-17/h6-7,10-13H,4-5,8-9,14H2,1-3H3,(H,26,30) |
Clave InChI |
CZXHKBLFHGFFQK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



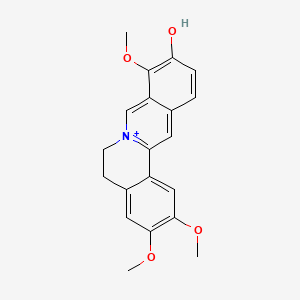
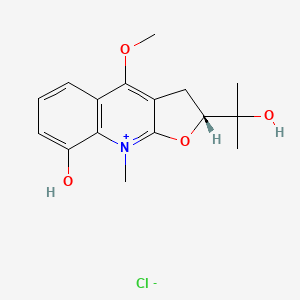


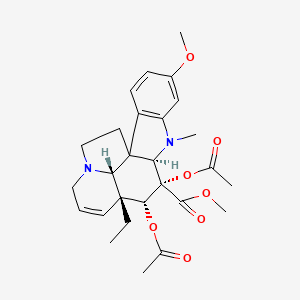
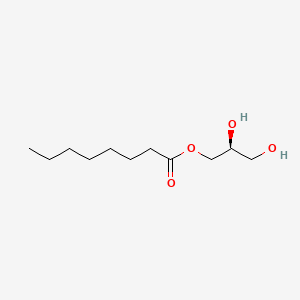

![Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1230265.png)
![5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid](/img/structure/B1230266.png)
![3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1230267.png)
![2-[(6-methyl-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclopentane]yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1230273.png)
![N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)
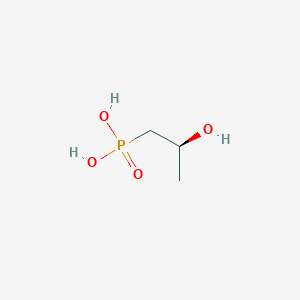
![2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1230279.png)